3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide

描述

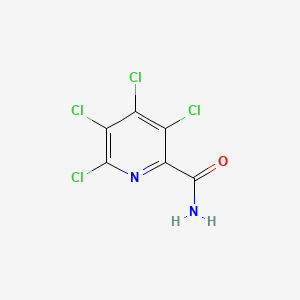

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide is a chemical compound with the molecular formula C6H2Cl4N2O and a molecular weight of 259.908 g/mol . This compound is known for its unique structure, which includes four chlorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine-2-carboxylic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 3, 4, 5, and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or distillation to achieve the desired purity levels .

化学反应分析

Substitution Reactions

The chlorine atoms on the pyridine ring undergo nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is exploited in industrial synthesis and functionalization processes.

Table 1: Substitution Reactions and Conditions

Key findings:

-

Diazotization with nitrite and strong acid (e.g., HCl) facilitates amino group replacement with chlorine, forming 3,4,5,6-tetrachloropyridine-2-carboxylic acid .

-

Industrial chlorination processes use flow reactors and catalysts to optimize selectivity for tetrachloro-substituted products .

Stability and Reactivity

The compound’s stability is influenced by its substituents and reaction environment:

Table 2: Stability Under Specific Conditions

| Condition | Observation | Source |

|---|---|---|

| Oxidizing agents | Decomposition observed | |

| Aqueous acidic pH | Stable; no hydrolysis of amide group reported | |

| High-temperature | Selective chlorination maintained up to 85°C |

Key findings:

-

Incompatible with strong oxidizers, leading to decomposition .

-

The amide group remains intact under diazotization and chlorination conditions, indicating hydrolytic stability in acidic media .

Physicochemical Factors Influencing Reactivity

-

Solubility : Soluble in DMSO and methanol, enabling reactions in polar aprotic solvents .

-

Electron-deficient ring : Enhances susceptibility to nucleophilic attack at chlorine positions .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Similar Compounds

科学研究应用

Agricultural Chemistry

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide is primarily used as an intermediate in the synthesis of herbicides and fungicides. Its chlorinated structure allows for increased efficacy against a range of pests and diseases.

- Case Study: Herbicide Development

A notable application is in the development of herbicides that target specific weed species while minimizing harm to crops. Research has shown that formulations containing this compound exhibit enhanced herbicidal activity compared to non-chlorinated analogs.

Pharmaceuticals

The compound serves as a building block in pharmaceutical chemistry for synthesizing biologically active compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.

- Case Study: Antimicrobial Agents

Studies have indicated that derivatives of this compound demonstrate significant antimicrobial properties. For instance, compounds synthesized from this amide have shown effectiveness against various bacterial strains in laboratory settings.

Organic Synthesis

In organic synthesis, the compound is utilized as a reagent for introducing chlorinated pyridine moieties into larger molecular frameworks. This application is crucial in the development of complex organic molecules used in various industrial processes.

- Case Study: Synthesis of Complex Molecules

Researchers have successfully employed this compound in multi-step synthetic routes to create complex organic molecules with potential applications in materials science and nanotechnology.

作用机制

The mechanism of action of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets depend on the specific application and the nature of the interaction .

相似化合物的比较

- 3,4,5-Trichloro-pyridine-2-carboxylic acid amide

- 3,6-Dichloro-pyridine-2-carboxylic acid amide

- 2,3,5,6-Tetrachloro-4-pyridinecarboxylic acid

Comparison: 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide is unique due to the presence of four chlorine atoms, which significantly enhances its reactivity compared to its less chlorinated counterparts. This increased reactivity makes it a valuable intermediate in various chemical syntheses and industrial applications .

生物活性

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide (TCPCA) is a synthetic compound that has garnered attention due to its diverse biological activities. This compound is characterized by its complex structure and halogenated pyridine moiety, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

- IUPAC Name: this compound

- CAS Number: 33019-88-4

- Molecular Formula: C6H2Cl4N2O

- Molecular Weight: 260.89 g/mol

- Melting Point: 171°C to 173°C

- Solubility: Soluble in DMSO and methanol; insoluble in water .

TCPCA's biological activity is linked to its ability to interact with various molecular targets. The halogenated structure enhances its binding affinity to specific enzymes and receptors, leading to inhibition or modulation of biological pathways. For instance, it has been shown to affect signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Antimicrobial Activity

Research indicates that TCPCA exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Properties

TCPCA has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions TCPCA as a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on kinases, which are critical in cancer cell signaling. This inhibition can lead to reduced tumor growth and enhanced therapeutic efficacy when used in combination with other agents .

Case Studies and Research Findings

Pharmaceutical Development

Due to its diverse biological activities, TCPCA is being explored as a lead compound for drug development, particularly in oncology and infectious diseases.

Agrochemical Use

TCPCA is also being researched for its potential use as a penetration enhancer in agrochemical formulations, improving the efficacy of active ingredients by facilitating their absorption through plant cuticles .

属性

IUPAC Name |

3,4,5,6-tetrachloropyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4N2O/c7-1-2(8)4(6(11)13)12-5(10)3(1)9/h(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHRCPIWMOTPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33019-88-4 | |

| Record name | 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。